Melanotan I

描述

阿法美拉诺肽是一种合成的十三肽,是α-促黑素细胞激素(α-MSH)的结构类似物。它主要以黑皮质素受体激动剂的作用而闻名,主要与黑皮质素-1受体(MC1R)结合。 这种化合物以商品名Scenesse销售,用于预防红血球生成性原卟啉症患者的光毒性和减少光照引起的疼痛 .

科学研究应用

作用机制

阿法美拉诺肽通过与黑素细胞上的黑皮质素-1受体 (MC1R) 结合发挥作用,刺激真黑素的产生,真黑素是一种光保护色素。这种结合会增加黑色素的合成,增强 DNA 修复过程,并调节炎症。 该化合物与 MC1R 的结合时间比天然 α-MSH 更长,导致持续更长的效果 .

生化分析

Biochemical Properties

Melanotan I plays a significant role in biochemical reactions by interacting with melanocortin receptors, particularly melanocortin receptor 1. This interaction stimulates the production of melanin in melanocytes. This compound binds to melanocortin receptor 1, which is a G protein-coupled receptor, and activates the adenylate cyclase pathway. This activation leads to an increase in cyclic adenosine monophosphate levels, which in turn stimulates the production of melanin. Additionally, this compound can interact with other melanocortin receptors, such as melanocortin receptor 3, melanocortin receptor 4, and melanocortin receptor 5, although its primary action is on melanocortin receptor 1 .

Cellular Effects

This compound affects various types of cells and cellular processes. In melanocytes, it promotes melanin production, leading to skin tanning. This compound also influences cell signaling pathways by activating the adenylate cyclase pathway, which increases cyclic adenosine monophosphate levels. This activation can affect gene expression and cellular metabolism. This compound has been shown to have effects on other cell types as well, including keratinocytes and fibroblasts, where it can modulate cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to melanocortin receptors, particularly melanocortin receptor 1. Upon binding, this compound activates the adenylate cyclase pathway, leading to an increase in cyclic adenosine monophosphate levels. This increase in cyclic adenosine monophosphate activates protein kinase A, which then phosphorylates various target proteins, leading to changes in gene expression and cellular function. This compound can also interact with other melanocortin receptors, leading to additional effects on cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can affect its long-term effects on cellular function. Studies have shown that this compound can be stable for extended periods under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have also shown that this compound can have sustained effects on melanin production and cellular function, although the extent of these effects can vary depending on the conditions of the study .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can stimulate melanin production without causing significant adverse effects. At higher doses, this compound can cause toxic effects, including nausea, vomiting, and changes in blood pressure. Studies have shown that there is a threshold dose at which this compound can produce its desired effects without causing significant adverse effects. Exceeding this threshold can lead to toxicity and other adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to melanin production. It interacts with enzymes such as tyrosinase, which is involved in the synthesis of melanin. This compound can also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in melanin synthesis. Additionally, this compound can interact with cofactors such as cyclic adenosine monophosphate, which plays a role in its activation of the adenylate cyclase pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm and nucleus, where it can exert its effects. The distribution of this compound within tissues can also affect its localization and accumulation, leading to variations in its effectiveness .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the cytoplasm, where it can interact with melanocortin receptors and activate the adenylate cyclase pathway. Additionally, this compound can localize to the nucleus, where it can affect gene expression and cellular function .

准备方法

阿法美拉诺肽通过固相肽合成 (SPPS) 合成,这是一种常用的肽类生产方法。合成过程涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。反应条件通常包括使用偶联试剂,如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt),以促进肽键形成。 组装肽链后,将化合物从树脂上裂解并脱保护,得到最终产物 .

化学反应分析

阿法美拉诺肽会发生各种化学反应,包括:

氧化: 这种反应可能发生在肽链中的甲硫氨酸残基处,导致形成甲硫氨酸亚砜。

还原: 还原反应可以逆转甲硫氨酸残基的氧化。

取代: 肽链中的氨基酸残基可以被取代,以产生具有不同性质的类似物。

水解: 阿法美拉诺肽中的肽键在酸性或碱性条件下可以水解,导致肽链断裂。

这些反应中常用的试剂包括过氧化氢等氧化剂用于氧化,二硫苏糖醇 (DTT) 等还原剂用于还原。 这些反应形成的主要产物取决于所使用的特定条件和试剂 .

相似化合物的比较

阿法美拉诺肽在黑皮质素受体激动剂中是独一无二的,因为它具有很高的稳定性和与 MC1R 的长期结合。类似的化合物包括:

属性

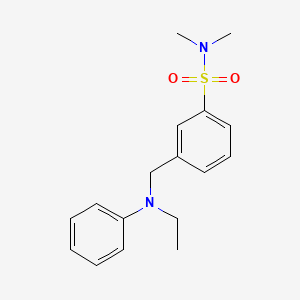

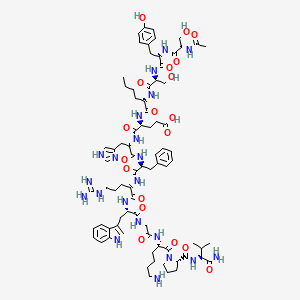

IUPAC Name |

4-[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoylamino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHFGYDRQSXQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H111N21O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1646.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary target of Melanotan-I and how does it exert its effects?

A: Melanotan-I primarily targets the Melanocortin 1 Receptor (MC1R), a G protein-coupled receptor found on melanocytes (pigment-producing cells in the skin) [, , , ]. Binding to MC1R activates intracellular signaling cascades, leading to increased production of eumelanin, the darker, more photoprotective type of melanin [, ].

Q2: What are the downstream effects of Melanotan-I binding to MC1R?

A: Melanotan-I binding to MC1R stimulates melanogenesis, the process of melanin production [, ]. This leads to increased pigmentation or "tanning" of the skin, even in the absence of UV exposure [, , , , ]. Additionally, Melanotan-I has been shown to reduce sunburn cell formation, indicating a photoprotective effect [].

Q3: What is the molecular formula and weight of Melanotan-I?

A: Melanotan-I, also known as [Nle4-D-Phe7]-α-melanocyte-stimulating hormone, has the molecular formula C50H69N15O9 and a molecular weight of 1024.2 g/mol [, ].

Q4: Are there specific considerations for the formulation and storage of Melanotan-I?

A: Research has focused on developing controlled-release formulations of Melanotan-I to improve its therapeutic profile. Studies have explored the use of poloxamer 407, a thermo-reversible gel, to achieve controlled release []. Additionally, poly (d,l-lactide-co-glycolide) (PLGA) based implants have been investigated as potential long-term delivery systems [, ].

Q5: Does Melanotan-I possess any catalytic properties?

A5: Melanotan-I is not known to possess catalytic properties. It functions as a peptide agonist, binding to and activating its target receptor to elicit a biological response.

Q6: Have computational methods been used to study Melanotan-I?

A: While specific computational studies on Melanotan-I are limited in the provided literature, research on other melanocortin receptor agonists suggests that techniques like QSAR (Quantitative Structure-Activity Relationship) modeling have been employed to understand the relationship between structure and activity within this class of compounds [].

Q7: How does the structure of Melanotan-I contribute to its potency and selectivity?

A: Melanotan-I is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH) [, , , , ]. Modifications in its structure, including the substitution of methionine with norleucine at position 4 and phenylalanine with D-phenylalanine at position 7, contribute to its increased potency and prolonged half-life compared to α-MSH [, , , , ].

Q8: What are the challenges in formulating Melanotan-I for clinical use?

A: Research has focused on overcoming challenges associated with Melanotan-I's stability and delivery. Studies explored controlled-release systems using polymers like PLGA to ensure a sustained and controlled release of the peptide, potentially improving its therapeutic efficacy and reducing the frequency of administration [, , ].

Q9: What is the half-life of Melanotan-I?

A: Following subcutaneous administration, the half-life of Melanotan-I ranges from 0.8 to 1.7 hours for the elimination phase [].

Q10: Has Melanotan-I been investigated in clinical trials?

A: Melanotan-I has been investigated in clinical trials for its potential in treating various skin conditions and as a photoprotective agent [, , , , , , ].

Q11: What are the potential applications of Melanotan-I based on its in vitro and in vivo effects?

A: Preclinical studies have shown that Melanotan-I can increase skin pigmentation and provide photoprotection [, , , , ]. Ongoing research is evaluating its potential for treating various skin conditions, including erythropoietic protoporphyria (EPP), polymorphous light eruption (PMLE), and vitiligo [, , , , ].

Q12: Is there evidence of resistance developing to Melanotan-I's effects?

A12: Information regarding resistance mechanisms to Melanotan-I is limited in the provided research.

Q13: What are the known side effects of Melanotan-I?

A: While generally well-tolerated in clinical trials, Melanotan-I has been associated with some side effects, including nausea, facial flushing, and gastrointestinal upset [, ].

Q14: Are there any biomarkers that can predict the efficacy or response to Melanotan-I treatment?

A: While specific biomarkers for Melanotan-I efficacy are not extensively discussed in the provided research, monitoring changes in skin pigmentation using techniques like reflectometry serves as a direct indicator of the drug's effect [, , ].

Q15: What analytical methods are used to quantify Melanotan-I in biological samples?

A: Researchers utilize high-performance liquid chromatography (HPLC) to quantify Melanotan-I levels in biological samples, ensuring accurate measurement of its concentration for pharmacokinetic and pharmacodynamic studies [].

Q16: Is there information available on the environmental impact of Melanotan-I?

A16: The provided research primarily focuses on the pharmacological and clinical aspects of Melanotan-I. Data regarding its environmental impact or degradation pathways are not discussed.

Q17: How do the solubility characteristics of Melanotan-I affect its formulation and bioavailability?

A: While specific data on Melanotan-I's solubility are not extensively discussed in the provided literature, research highlights the importance of controlled-release formulations, like those using PLGA, to overcome challenges associated with solubility and ensure sustained drug release for optimal therapeutic effect [, , ].

Q18: What is the importance of validating analytical methods for Melanotan-I?

A: Validating analytical methods, such as those using HPLC for quantifying Melanotan-I, is crucial for ensuring the accuracy, precision, and reliability of measurements in biological samples []. This rigorous validation process ensures the quality and integrity of data generated in preclinical and clinical studies.

Q19: What quality control measures are important during the development and production of Melanotan-I?

A19: Stringent quality control measures are essential throughout the development and production of Melanotan-I to guarantee its purity, potency, and safety. These measures may include rigorous analytical testing, adherence to Good Manufacturing Practices (GMP), and stability studies to ensure consistent product quality.

Q20: Does Melanotan-I induce any immune responses?

A20: The provided literature does not delve into specific details regarding the immunogenicity of Melanotan-I.

Q21: Are there any known interactions between Melanotan-I and drug transporters?

A21: The available research does not provide information regarding interactions between Melanotan-I and drug transporters.

Q22: Does Melanotan-I affect the activity of drug-metabolizing enzymes?

A22: The provided literature primarily focuses on the pharmacological effects of Melanotan-I. Information regarding its potential to induce or inhibit drug-metabolizing enzymes is not discussed.

Q23: What is known about the biocompatibility and biodegradability of Melanotan-I and its delivery systems?

A: Research has explored biodegradable polymers like PLGA for developing controlled-release Melanotan-I formulations [, , ]. The use of such biocompatible and biodegradable materials aims to minimize potential adverse effects and ensure safe elimination from the body after the drug is released.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。